molecular formula C9H13N3S B15229026 N-(1-Phenylethyl)hydrazinecarbothioamide

N-(1-Phenylethyl)hydrazinecarbothioamide

Cat. No.: B15229026
M. Wt: 195.29 g/mol
InChI Key: VPKCPEZYVHRLEP-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H12N4S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a phenylethyl group attached to a hydrazinecarbothioamide moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)hydrazinecarbothioamide typically involves the reaction of phenylethylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(1-Phenylethyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group enhances its ability to penetrate biological membranes, while the hydrazinecarbothioamide moiety interacts with active sites of target proteins. This dual functionality allows the compound to exert its effects through multiple pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylethyl)hydrazinecarboxamide
  • N-(1-Phenylethyl)hydrazinecarbothioamide
  • N-(1-Phenylethyl)hydrazinecarbodithioamide

Uniqueness

This compound stands out due to its unique combination of a phenylethyl group and a hydrazinecarbothioamide moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-amino-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C9H13N3S/c1-7(11-9(13)12-10)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H2,11,12,13)

InChI Key

VPKCPEZYVHRLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NN

Origin of Product

United States

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